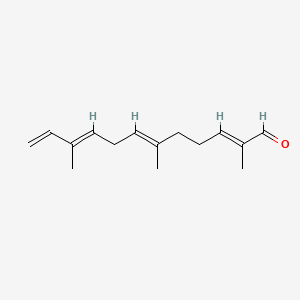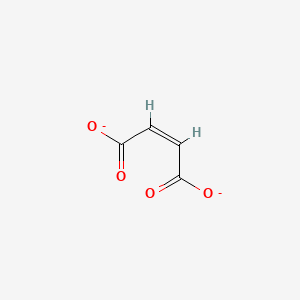
(E)-but-2-enedioic acid;ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;ethane-1,2-diol can be achieved through several methods. One common approach involves the esterification of fumaric acid with ethylene glycol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in ethylene glycol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in fumaric acid can be reduced to form succinic acid.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Nucleophiles such as halides or amines can react with the hydroxyl groups under basic conditions.
Major Products
Oxidation: Glycolic acid or oxalic acid.
Reduction: Succinic acid.
Substitution: Various substituted ethylene glycol derivatives.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of skin conditions and metabolic disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;ethane-1,2-diol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl groups in ethylene glycol can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in fumaric acid can participate in redox reactions, affecting cellular redox balance.
Comparación Con Compuestos Similares
Similar Compounds
Maleic acid: An isomer of fumaric acid with a cis configuration.
Succinic acid: A saturated dicarboxylic acid derived from the reduction of fumaric acid.
Propylene glycol: A diol similar to ethylene glycol but with an additional methyl group.
Uniqueness
(E)-but-2-enedioic acid;ethane-1,2-diol is unique due to its combination of unsaturated dicarboxylic acid and diol functionalities. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
27496-67-9 |
|---|---|
Fórmula molecular |
C6H10O6 |
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;ethane-1,2-diol |
InChI |
InChI=1S/C4H4O4.C2H6O2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H,(H,5,6)(H,7,8);3-4H,1-2H2/b2-1+; |
Clave InChI |
MKEPGIQTWYTRIW-TYYBGVCCSA-N |
SMILES |
C(CO)O.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
C(CO)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C(CO)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
PEGF cpd poly(ethylene glycol fumarate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Nitro-4-[2-[1-(phenylmethyl)-4-piperidinylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1232332.png)
![beta-Decafluoro-meso-decamethylcalix[5]pyrrole](/img/structure/B1232334.png)







![(1R,9R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1232348.png)
